molecular formula C29H23F3N2O7 B2453988 JF549 (Tfa) CAS No. 2245946-45-4

JF549 (Tfa)

Cat. No. B2453988
CAS RN: 2245946-45-4
M. Wt: 568.505
InChI Key: GFUAWSMWTYTASE-UHFFFAOYSA-N
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Description

JF549 (Tfa), also known as Janelia Fluor 549, is a yellow fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . It is suitable for live cell imaging and can be used in various applications such as flow cytometry, confocal microscopy, and super-resolution microscopy (SRM) including dSTORM and STED .


Molecular Structure Analysis

The chemical name of JF549 (Tfa) is 3,6-Di-1-azetidinyl-9-[2-carboxy-5-[[2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt .


Physical And Chemical Properties Analysis

JF549 (Tfa) has a quantum yield of 0.88 and an extinction coefficient of 101,000 M^-1 cm^-1 . It also has an A280 correction factor of 0.169 and a lactone-zwitterion equilibrium constant (K L-Z) of 3.5 .

Scientific Research Applications

Fluorescent Analog Development

  • Fluorescent Analogs for Antimalarial Agents : A study by Kiakos et al. (2018) developed HxTfA 4, a fluorescent analog of a potent cytotoxic and antimalarial agent, TfA 3. This compound is being explored for the development of an antimalarial vaccine, PlasProtect®. HxTfA shows promise in probing the cellular fate of TfA using confocal microscopy, particularly in assessing nuclear localization, and exhibits in vitro cytotoxicity against human lung carcinoma cells and Plasmodium falciparum (Kiakos et al., 2018).

Imaging and Sensor Technology

  • High-Dynamic-Range Image Sensor in TFA Technology : Lule et al. (1999) focus on a TFA sensor for automotive vision systems, demonstrating its ability to adapt individual pixel sensitivity to local illumination intensity. This technology provides a dynamic range of 120-dB minimum along with high local contrast, showcasing TFA's utility in advanced imaging systems (Lule, Schneider, & Böhm, 1999).

Superconductor Research

  • Advanced TFA-MOD Process for Coated Conductors : Tokunaga et al. (2004) investigated the metalorganic deposition (MOD) process using metal trifluoroacetates (TFA) in fabricating YBa2Cu3O7-x coated conductors. This study aimed to shorten the calcination time and improve high critical current density (Jc) performance, which is crucial for low-cost fabrication processes in superconducting materials (Tokunaga et al., 2004).

Analytical and Chromatography Techniques

  • HILIC-ESI/MS/MS Bioanalysis : Shou and Naidong (2005) explored the use of trifluoroacetic acid (TFA) in hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS) for the analysis of basic compounds. Their work suggests methods to minimize the negative effects of TFA, thereby enhancing signal sensitivity in bioanalysis (Shou & Naidong, 2005).

Molecular Imaging

  • Gas Cluster Ion Beams in Imaging Mass Spectrometry : Angerer et al. (2015) demonstrated the use of gas cluster ion beams (GCIBs) in combination with trifluoroacetic acid (TFA) vapor exposure for imaging lipids in mouse brain sections. This approach facilitates high-resolution, high-mass imaging, enhancing TOF-SIMS imaging in neurological studies (Angerer, Dowlatshahi Pour, Malmberg, & Fletcher, 2015).

Composite Material Analysis

  • Transformation Field Analysis (TFA) in Composite Materials : Covezzi et al. (2016) proposed a new mixed nonuniform TFA homogenization technique for analyzing the mechanical response of heterogeneous materials. This technique, based on a stress variational formulation, provides insights into the behavior of composite materials under stress (Covezzi, Miranda, Marfia, & Sacco, 2016).

Mechanism of Action

Target of Action

Janelia Fluor 549 (TFA), also known as JF549 (Tfa) or Janelia Fluor® 549, free acid, is a fluorescent dye . It is primarily used to label proteins of interest in biological assays . The primary targets of JF549 are proteins that can be labeled using bioorthogonal chemistry and unnatural amino acid technology .

Mode of Action

JF549 is cell permeable and can be coupled directly to a protein of interest . This coupling is achieved using bioorthogonal chemistry, a type of chemical reaction that occurs inside living organisms without interfering with native biochemical processes . The dye has an absorption maximum (λab (max)) of 549 nm and an emission maximum (λem (max)) of 571 nm , allowing it to be detected using fluorescence microscopy techniques.

Biochemical Pathways

The specific biochemical pathways affected by JF549 depend on the protein it is coupled to. For example, when coupled to tubulin, a protein involved in cell division, JF549 can be used to visualize and study the process of mitosis .

Pharmacokinetics

It is known that the dye is cell permeable , suggesting that it can cross cell membranes and reach intracellular targets. The dye’s solubility, stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specifics of the experimental setup, including the type of cells used and the conditions under which the experiment is conducted.

Result of Action

The result of JF549’s action is the labeling of the target protein, which can then be visualized using fluorescence microscopy techniques . This allows researchers to track the location and movement of the protein within cells, providing valuable insights into cellular processes and functions.

Action Environment

The efficacy and stability of JF549 can be influenced by various environmental factors. For instance, the dye is sensitive to light and should be protected from it to prevent photobleaching . Additionally, the dye should be stored under nitrogen at -20°C . The pH and temperature of the experimental environment can also affect the dye’s fluorescence properties. Therefore, these factors should be carefully controlled during experiments to ensure reliable and accurate results.

properties

IUPAC Name

3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5.C2HF3O2/c30-26(31)16-3-6-19(27(32)33)22(13-16)25-20-7-4-17(28-9-1-10-28)14-23(20)34-24-15-18(5-8-21(24)25)29-11-2-12-29;3-2(4,5)1(6)7/h3-8,13-15H,1-2,9-12H2,(H-,30,31,32,33);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUAWSMWTYTASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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